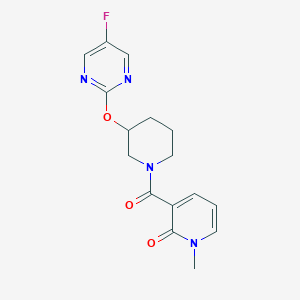

3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Description

3-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a methyl group at the 1-position. The molecule is further functionalized with a piperidine ring linked via a carbonyl group, which is substituted at the 3-position with a 5-fluoropyrimidin-2-yl oxy moiety.

Properties

IUPAC Name |

3-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O3/c1-20-6-3-5-13(14(20)22)15(23)21-7-2-4-12(10-21)24-16-18-8-11(17)9-19-16/h3,5-6,8-9,12H,2,4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNUKJQZIDEMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of the pyridinone core, the introduction of the piperidine ring, and the attachment of the fluoropyrimidine group. Common synthetic routes may involve:

Formation of the Pyridinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

Attachment of the Fluoropyrimidine Group: This step may involve the use of fluoropyrimidine derivatives and coupling reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinone and piperidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

Receptor Interaction: Binding to and modulating the activity of specific receptors.

Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues of Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives are a well-studied class of compounds with diverse biological activities. Key analogues include:

Table 1: Structural and Physicochemical Comparison

*Calculated molecular formula based on structural analysis.

Key Observations:

- Fluorine’s Role: The 5-fluoropyrimidine moiety may improve metabolic stability and target binding affinity, as seen in Tepotinib derivatives with fluorinated aromatic systems .

Pharmacokinetic Considerations

- Fluorine atoms and piperidine rings are known to influence absorption, distribution, metabolism, and excretion (ADME). For example, fluorinated compounds in exhibit improved metabolic stability, suggesting similar benefits for the target compound .

- The hydroxymethyl-substituted pyridinone () is more polar, likely favoring renal excretion, whereas the target compound’s lipophilic groups may prolong half-life .

Biological Activity

The compound 3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetic organic molecule that exhibits significant biological activity, particularly in medicinal chemistry. Its unique structural features, including a piperidine ring and a fluorinated pyrimidine moiety, enhance its potential as a pharmacological agent. This article discusses the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Overview

The compound's structure can be broken down into several key components:

- Piperidine Ring : A six-membered ring containing nitrogen, known for its diverse biological activities.

- Fluoropyrimidine Moiety : A pyrimidine ring with a fluorine substitution that enhances metabolic stability and biological activity.

- Methylpyridinone : This component contributes to the overall pharmacological profile of the compound.

Biological Activity

Research indicates that derivatives of piperidine compounds often demonstrate various biological activities, including:

- Anticancer Properties : Compounds similar to the target molecule have shown efficacy against cancer cell lines.

- Neuropharmacological Effects : The piperidine structure is associated with interactions at neurotransmitter receptors, potentially influencing mood and cognition.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Piperine | Piperidine derivative | Anti-inflammatory |

| Diphenhydramine | Diphenyl structure | Antihistamine |

The biological activity of This compound is hypothesized to involve several mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects.

- Cellular Uptake : The structural complexity allows for efficient cellular uptake and interaction with intracellular targets.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their anticancer properties. The derivatives showed promising results against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range. This suggests that modifications to the piperidine structure can significantly enhance anticancer activity.

Study 2: Neuropharmacological Effects

Research conducted on piperidine-based compounds indicated their potential as neuroprotective agents. These compounds were found to exhibit affinity for serotonin receptors, suggesting possible applications in treating mood disorders.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of This compound is crucial for its development as a therapeutic agent:

- Absorption and Distribution : The presence of fluorine may enhance absorption through lipid membranes.

- Metabolism : The compound is likely metabolized by cytochrome P450 enzymes, affecting its bioavailability and therapeutic window.

- Toxicity Profiles : Preliminary toxicity studies indicate a favorable safety profile compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.